7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . They are integral parts of DNA and RNA and impart diverse pharmacological properties .
Synthesis Analysis
When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis
The structure of pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The name of the pyrimidine was first applied by Pinner from the combination of two words pyridine and amidine .Chemical Reactions Analysis
Pyrimidines and their derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.Scientific Research Applications
Synthesis of Biological Active Compounds
A novel synthesis approach led to the creation of a series of compounds with significant biological activities. For instance, the synthesis of 6-azacadeguomycin and various 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides demonstrated potential antiviral and antitumor activities, particularly against measles and leukemia (C. R. Petrie et al., 1985)[https://consensus.app/papers/synthesis-activity-6azacadeguomycin-346trisubstituted-petrie/8e00244e86315294b63f5914386ea5d3/?utm_source=chatgpt].
Antimicrobial and Antioxidant Activities
Fused thiazolo[3,2-a]pyrimidines showed notable antibacterial and antioxidant properties. Compounds synthesized from fused 3,4-dihydropyrimidin-2(1H)-thiones exhibited strong activity against Escherichia coli and Pseudomonas aeruginosa, alongside potent antioxidant activities compared to standard drugs (Janardhan Banothu et al., 2014)[https://consensus.app/papers/synthesis-characterization-evaluation-fused-banothu/e1c8bd9d2a365943afb621c5798acc3e/?utm_source=chatgpt].
Catalyst-Free Synthesis of Pharmaceutical Interests
A catalyst-free, one-pot synthesis method was developed for creating a new series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones. This method is highlighted for its eco-friendliness, excellent yields, and simplicity, making it highly relevant for pharmaceutical applications (G. Brahmachari et al., 2017)[https://consensus.app/papers/catalystfree-onepot-threecomponent-synthesis-diversely-brahmachari/9137a330fa305a1a98c4e79c84c4214c/?utm_source=chatgpt].
Antimicrobial Activity of Chromeno Pyrimidinone Derivatives
Chromeno pyrimidinone derivatives synthesized via Bronsted acidic ionic liquid catalysis demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains. This synthesis route emphasizes the potential for developing new antimicrobial agents (Janardhan Banothu & Rajitha Bavanthula, 2012)[https://consensus.app/papers/brønsted-liquid-catalyzed-highly-synthesis-chromeno-banothu/474ed7f11a6d54aab192024cbcb84471/?utm_source=chatgpt].
Antitubercular and Antimicrobial Activities
Novel 5-phenyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dithiones and related compounds were synthesized and evaluated for their antitubercular and antimicrobial activities. These studies provide a foundation for further development of drugs against tuberculosis and other microbial infections (Nimesh R. Kamdar et al., 2011)[https://consensus.app/papers/synthesis-evaluation-vitro-activity-activity-novel-kamdar/06cbe180b27a5f44b88c9cb64da2fe34/?utm_source=chatgpt].
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have been found to inhibit cdks, thereby disrupting the cell cycle and potentially leading to cell death .
Biochemical Pathways
Similar compounds have been found to affect the cell cycle, which involves a complex network of biochemical pathways .
Result of Action
Similar compounds have been found to inhibit cell proliferation, potentially leading to cell death .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves the condensation of 2-amino-4-bromo-6-(p-tolyl)pyrimidine with 3-acetyl-4-hydroxy-2H-chromen-2-one followed by cyclization and thionation.", "Starting Materials": [ "2-amino-4-bromo-6-(p-tolyl)pyrimidine", "3-acetyl-4-hydroxy-2H-chromen-2-one", "Sulfur", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 2-amino-4-bromo-6-(p-tolyl)pyrimidine is reacted with 3-acetyl-4-hydroxy-2H-chromen-2-one in ethanol in the presence of hydrochloric acid to form 7-bromo-2-(p-tolyl)-3-(2'-acetyl-4'-hydroxyphenyl)chromen-4-one.", "Step 2: The product from step 1 is cyclized by heating with sodium hydroxide in ethanol to form 7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4-one.", "Step 3: The product from step 2 is thionated by reacting with sulfur in ethanol to form 7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione." ] } | |
CAS RN |
872197-65-4 |
Molecular Formula |
C18H13BrN2OS |
Molecular Weight |
385.28 |
IUPAC Name |
7-bromo-2-(4-methylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C18H13BrN2OS/c1-10-2-4-11(5-3-10)16-20-17-14(18(23)21-16)9-12-8-13(19)6-7-15(12)22-17/h2-8H,9H2,1H3,(H,20,21,23) |
InChI Key |
CBGSSQIBVYXYSJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
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